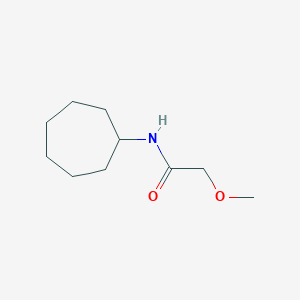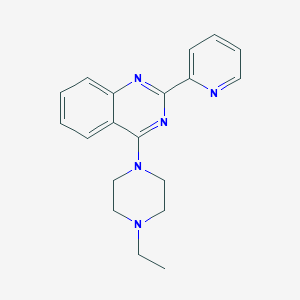![molecular formula C15H17N3O2 B7645524 N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7645524.png)
N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide, also known as OPDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide has been extensively studied for its potential applications in various fields. In the field of agriculture, this compound has been shown to induce systemic acquired resistance in plants, making them more resistant to various pathogens. In the field of medicine, this compound has been investigated for its potential anti-inflammatory and anti-cancer properties. Additionally, this compound has been studied for its potential use as a chiral auxiliary in organic synthesis.
Mechanism of Action
The mechanism of action of N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide is not fully understood. However, it has been proposed that this compound induces systemic acquired resistance in plants by activating the salicylic acid pathway. In the field of medicine, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In plants, this compound induces the expression of various defense-related genes, leading to increased resistance to pathogens. In humans, this compound has been shown to inhibit the activity of COX-2, leading to reduced inflammation and potentially reduced risk of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide in lab experiments is its ability to induce systemic acquired resistance in plants, making them more resistant to various pathogens. Additionally, this compound has been shown to have potential anti-inflammatory and anti-cancer properties in humans. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for research on N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide. In the field of agriculture, further studies are needed to elucidate the mechanism of action of this compound and to optimize its use as a plant defense activator. In the field of medicine, further studies are needed to determine the potential therapeutic applications of this compound, including its use as an anti-inflammatory and anti-cancer agent. Additionally, further studies are needed to investigate the potential use of this compound as a chiral auxiliary in organic synthesis.
Synthesis Methods
N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide can be synthesized using a two-step process. The first step involves the reaction of 1-phenylpyrazole-3-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (S)-(+)-2-methyl glycidyl ether in the presence of a base to form this compound.
properties
IUPAC Name |
N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(16-11-13-7-4-10-20-13)14-8-9-18(17-14)12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,16,19)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXWSDOIBDQBOZ-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)CNC(=O)C2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2R)-2-aminocyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7645456.png)
![N-[(1R,2R)-2-aminocyclohexyl]thiophene-3-carboxamide](/img/structure/B7645458.png)


![[2-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl] 5-nitrothiophene-2-carboxylate](/img/structure/B7645483.png)
![methyl 5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7645486.png)



![(3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7645516.png)
![(2R,6S)-2,6-dimethyl-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]morpholine-4-carboxamide](/img/structure/B7645528.png)
![3-(4-fluorophenyl)-N-[(3S)-2-oxoazepan-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7645536.png)
![2-[(4-Fluorophenyl)methyl]phthalazin-1-one](/img/structure/B7645538.png)
![3-bromo-N-[(5-chlorothiophen-2-yl)methyl]-4-methoxy-N-methylbenzamide](/img/structure/B7645558.png)